5-Bromo-6-chloro-4-methylpyridine-3-sulfonamide
Description
Properties
IUPAC Name |
5-bromo-6-chloro-4-methylpyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2O2S/c1-3-4(13(9,11)12)2-10-6(8)5(3)7/h2H,1H3,(H2,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFDSEJAUKDXHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1S(=O)(=O)N)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-chloro-4-methylpyridine-3-sulfonamide typically involves the sulfonation of 5-Bromo-6-chloro-4-methylpyridine. This can be achieved by reacting the pyridine derivative with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production efficiently. The use of automated systems helps in monitoring and controlling the reaction parameters, ensuring the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-6-chloro-4-methylpyridine-3-sulfonamide can undergo nucleophilic substitution reactions where the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the bromine or chlorine atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted pyridine derivatives, while oxidation may produce sulfonic acids or other oxidized forms.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
5-Bromo-6-chloro-4-methylpyridine-3-sulfonamide serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural characteristics make it suitable for developing drugs with anti-inflammatory and anticancer properties. The sulfonamide group is known for its ability to interact with biological targets through hydrogen bonding and electrostatic interactions, which can inhibit specific enzymes or receptors involved in disease pathways .
Case Studies in Anticancer Activity
Research has indicated that derivatives of pyridine-3-sulfonamide exhibit potent activity against various cancer cell lines. For instance, certain derivatives have shown nanomolar activity against the PI3K enzyme, which is implicated in cancer progression. The inhibition of PI3Kα by these compounds highlights their potential as therapeutic agents in oncology .
Material Science
Liquid Crystals and Organic Semiconductors
The compound is also utilized in the development of advanced materials such as liquid crystals and organic semiconductors. Its unique molecular structure allows it to function effectively as a chiral dopant, which is essential for the performance of liquid crystal displays (LCDs) and other electronic devices .
Biological Studies
Biochemical Assays
this compound is employed as a probe in biochemical assays to study enzyme activity and protein interactions. Its ability to selectively inhibit certain enzymes makes it valuable for understanding biological processes at the molecular level .
Chemical Synthesis
Intermediate in Organic Synthesis
This compound acts as an intermediate in the synthesis of more complex organic molecules. Its reactivity can be harnessed to create new derivatives with tailored properties for specific applications in pharmaceuticals and materials science .
Mechanism of Action
The mechanism of action of 5-Bromo-6-chloro-4-methylpyridine-3-sulfonamide involves the inhibition of specific enzymes in bacterial cells. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
5-Bromo-2-chloro-4-methylpyridine: This compound shares a similar structure but lacks the sulfonamide group, which significantly alters its chemical properties and applications.
5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide: This derivative has been studied for its antitumor activity and shows different biological properties due to the presence of the phenylethyl group.
Uniqueness: The presence of both bromine and chlorine atoms, along with the sulfonamide group, makes 5-Bromo-6-chloro-4-methylpyridine-3-sulfonamide unique
Biological Activity
5-Bromo-6-chloro-4-methylpyridine-3-sulfonamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antibacterial, enzyme inhibition, and anticancer activities, supported by recent studies and research findings.
Antibacterial Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives containing the sulfonamide group have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Activity Against Salmonella typhi | Activity Against Bacillus subtilis | IC50 (µM) |
|---|---|---|---|
| Compound A | Moderate | Strong | 10.5 |
| Compound B | Weak | Moderate | 25.0 |
| This compound | TBD | TBD | TBD |
Enzyme Inhibition
The sulfonamide moiety is well-known for its ability to inhibit various enzymes. Studies have indicated that related compounds exhibit strong inhibitory effects on urease and acetylcholinesterase (AChE), which are crucial targets in treating conditions like ulcers and Alzheimer's disease .
Table 2: Enzyme Inhibition Potency
| Compound | Urease Inhibition IC50 (µM) | AChE Inhibition IC50 (µM) |
|---|---|---|
| Compound A | 5.0 | 15.0 |
| Compound B | 20.0 | 30.0 |
| This compound | TBD | TBD |
Anticancer Activity
Research indicates that derivatives of pyridine compounds have potential anticancer properties. For example, certain piperidine derivatives have shown cytotoxicity against various cancer cell lines . The mechanism often involves the induction of apoptosis in tumor cells, making these compounds promising candidates for cancer therapy.
Case Study: Anticancer Efficacy
In a study evaluating the cytotoxic effects of pyridine derivatives on FaDu hypopharyngeal tumor cells, it was found that certain compounds exhibited better cytotoxicity than standard chemotherapeutics like bleomycin . This suggests that modifications to the pyridine structure can enhance anticancer activity.
Q & A
Q. Table 1: Key Parameters for DoE Optimization of Sulfonamide Coupling
| Factor | Range Tested | Optimal Value (Predicted) | Experimental Yield (%) |
|---|---|---|---|
| Reaction Temperature | 80–120°C | 105°C | 78 ± 3 |
| Molar Ratio (Br:Py) | 1.2:1–2.0:1 | 1.6:1 | 82 ± 2 |
| Solvent Polarity | DMF > THF > Toluene | DMF | 85 ± 1 |
| Derived from DoE principles in . |
Q. Table 2: Computational vs. Experimental Activation Energies
| Reaction Pathway | DFT Energy (kcal/mol) | Experimental Energy (kcal/mol) | Discrepancy (%) |
|---|---|---|---|
| Nucleophilic Substitution | 22.4 | 25.1 | 11.8 |
| Radical Mechanism | 28.7 | 27.9 | 2.9 |
| Data integration strategy per ICReDD’s framework (). |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
